N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide
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Overview
Description
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives.
Preparation Methods
The synthesis of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by treating 2-mercaptoaniline with acid chlorides.
Pyrazole Formation: The pyrazole ring is formed through cyclization reactions involving hydrazines and 1,3-diketones.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques like microwave irradiation and one-pot multicomponent reactions .
Chemical Reactions Analysis
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, especially at the positions ortho to the nitrogen atom.
Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with bacterial cell membranes, disrupting their integrity and leading to cell death .
Comparison with Similar Compounds
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide can be compared with other benzothiazole derivatives, such as:
5,6-Dimethyl-1,2,3-benzotriazole: Known for its antimicrobial properties.
2-Aminobenzothiazoles: Investigated for their larvicidal and adulticidal activities.
N’-(1,3-benzothiazol-2-yl)-arylamides: Exhibiting antibacterial activity against Gram-positive and Gram-negative bacteria.
Properties
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5OS/c1-13-8-17-19(9-14(13)2)28-21(23-17)26(12-16-6-5-7-22-11-16)20(27)18-10-15(3)25(4)24-18/h5-11H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMKFZSBVJLQIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=NN(C(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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